P-(Methylthio)isobutyrophenone
CAS No.: 53207-58-2
Cat. No.: VC21307455
Molecular Formula: C11H14OS
Molecular Weight: 194.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53207-58-2 |
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Molecular Formula | C11H14OS |
Molecular Weight | 194.3 g/mol |
IUPAC Name | 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one |
Standard InChI | InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 |
Standard InChI Key | VYUGBDJOQZSDQV-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)C1=CC=C(C=C1)SC |
Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)SC |
Introduction
Chemical Identity and Structure
Basic Identification
P-(Methylthio)isobutyrophenone is an organic compound characterized by its distinct molecular structure and specific chemical identifiers. The compound's formal chemical name according to IUPAC nomenclature is 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one. This naming reflects its core structure: a phenyl ring with a methylthio (-SCH3) substituent at the para position, connected to an isobutyrophenone group. The systematic identification provides researchers with precise information about the compound's molecular architecture and functional groups.
The compound is registered with Chemical Abstracts Service (CAS) under the number 53207-58-2, serving as a unique identifier in chemical databases and literature. This standardized reference number facilitates accurate tracking and information retrieval across various chemical information systems and research publications. Additionally, the compound has associated registry identifiers in chemical databases, enhancing its traceability in scientific literature and chemical repositories.
Molecular Properties
P-(Methylthio)isobutyrophenone has a molecular formula of C11H14OS, representing its elemental composition of 11 carbon atoms, 14 hydrogen atoms, one oxygen atom, and one sulfur atom. This translates to a precise molecular weight of 194.30 g/mol. The chemical structure can be represented in various notations, including canonical SMILES format: CC(C)C(=O)C1=CC=C(C=C1)SC. This standardized notation allows for computational analysis and database searching.
The InChI representation (InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3) provides another standardized identifier that encodes the structural information in a machine-readable format. Its corresponding InChI Key is VYUGBDJOQZSDQV-UHFFFAOYSA-N, which serves as a fixed-length identifier useful for database indexing and web searches. These identifiers collectively establish the compound's unique chemical identity within the vast landscape of organic compounds.
Structural Features
The structural characteristics of P-(Methylthio)isobutyrophenone contribute significantly to its chemical behavior and reactivity patterns. The compound contains several key functional groups that define its chemical properties:
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A carbonyl group (C=O) that is part of the ketone functionality
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An isopropyl group (CH(CH3)2) attached to the carbonyl carbon
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A para-substituted phenyl ring connected to the carbonyl
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A methylthio group (-SCH3) at the para position of the phenyl ring
The presence of these functional groups creates a molecule with distinct regions of reactivity. The carbonyl group serves as an electrophilic center, while the methylthio group introduces nucleophilic character through the sulfur atom. The isopropyl moiety contributes steric bulk that can influence reaction pathways and binding interactions. The planar aromatic ring provides a rigid scaffold that positions these functional groups in specific spatial orientations, affecting how the molecule interacts with various reagents and reaction conditions.
Physical Properties
Spectroscopic Properties
Spectroscopic analysis of P-(Methylthio)isobutyrophenone reveals characteristic patterns that aid in its identification and structural confirmation. In infrared (IR) spectroscopy, the compound would display a strong carbonyl stretching band typically in the range of 1680-1700 cm⁻¹, which is characteristic of aryl ketones. The aromatic C=C stretching would appear around 1600 cm⁻¹, while the C-S stretching vibration associated with the methylthio group would be observed in the 600-700 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In ¹H NMR, the methyl groups of the isopropyl moiety would appear as doublets at approximately 1.0-1.2 ppm, while the methyl group attached to sulfur would resonate as a singlet around 2.4-2.5 ppm. The methine proton of the isopropyl group would show as a septet at approximately 3.5-3.7 ppm. The aromatic protons would display an AA'BB' pattern in the 7.0-7.9 ppm range, reflecting the para-substitution pattern of the phenyl ring.
In ¹³C NMR, the carbonyl carbon would resonate at approximately 200-205 ppm, while the aromatic carbons would appear in the 125-145 ppm range. The carbon bearing the methylthio group would be shifted downfield relative to the other aromatic carbons due to the deshielding effect of the sulfur atom. The methyl and methine carbons of the isopropyl group and the methyl carbon attached to sulfur would appear in the upfield region (10-40 ppm).
Synthesis Methods
Laboratory Synthesis Approaches
The synthesis of P-(Methylthio)isobutyrophenone can be achieved through several synthetic routes, each with specific advantages depending on the available starting materials and desired scale. One common approach involves the acylation of 4-(methylthio)benzene (thioanisole) with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction typically proceeds under anhydrous conditions at temperatures between 0-25°C, yielding the target compound after appropriate workup and purification steps.
Chemical Reactivity
Mechanistic Insights
The oxidation of the methylthio group proceeds through nucleophilic attack of the sulfur atom on the oxidizing agent. In the case of peroxide oxidants, this involves formation of a sulfur-oxygen bond with concurrent cleavage of the peroxide O-O bond. The initially formed sulfoxide can undergo further oxidation to the sulfone through a similar mechanism. These transformations alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent reactions.
Reduction of the carbonyl group typically follows a nucleophilic addition mechanism, where the hydride donor (such as NaBH₄) delivers a hydride ion to the electrophilic carbonyl carbon. This forms an alkoxide intermediate that is subsequently protonated upon workup to yield the alcohol product. The steric environment created by the isopropyl group influences the approach trajectory of the hydride donor, potentially affecting reaction rates and stereoselectivity.
Electrophilic aromatic substitution reactions involve initial formation of a π-complex between the electrophile and the aromatic ring, followed by formation of a σ-complex (arenium ion). The electronic effects of the methylthio and carbonyl-containing substituents influence the stability of these intermediates and thus the regioselectivity and rate of the reaction. The methylthio group exerts an ortho/para-directing effect through resonance donation of electron density, while the carbonyl-containing substituent has a meta-directing influence through its electron-withdrawing nature.
Product Profiles
The chemical reactions of P-(Methylthio)isobutyrophenone generate several important product classes:
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Oxidation products:
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Sulfoxides: P-(Methylsulfinyl)isobutyrophenone, formed through selective oxidation of the sulfur atom
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Sulfones: P-(Methylsulfonyl)isobutyrophenone, resulting from complete oxidation of the sulfur moiety
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Reduction products:
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Secondary alcohols: 2-methyl-1-(4-(methylthio)phenyl)propan-1-ol, formed by carbonyl reduction
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Complete reduction products if more forcing conditions are used, potentially affecting both the carbonyl and methylthio functionalities
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Substitution products:
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Halogenated derivatives: Products incorporating additional halogen substituents on the aromatic ring
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Other functionalized derivatives resulting from nitration, sulfonation, or related transformations
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These product profiles demonstrate the synthetic versatility of P-(Methylthio)isobutyrophenone as a platform for accessing structurally diverse compounds through selective functional group transformations. The selective manipulation of either the methylthio group or the carbonyl functionality allows for orthogonal reaction pathways, enhancing the compound's utility in synthetic chemistry applications.
Research and Scientific Applications
Use in Organic Synthesis
P-(Methylthio)isobutyrophenone serves as a valuable building block in organic synthesis, particularly for constructing more complex structures containing both sulfur functionalities and ketone moieties. The compound's bifunctional nature allows for selective transformations at either the carbonyl or methylthio group, providing versatile entry points into diverse molecular architectures. This selective reactivity makes it particularly useful in convergent synthetic strategies and in the preparation of compound libraries for medicinal chemistry applications.
In heterocyclic chemistry, P-(Methylthio)isobutyrophenone can serve as a precursor for various sulfur-containing heterocycles. The carbonyl group provides a reactive handle for condensation reactions with nucleophilic partners such as hydrazines, hydroxylamines, or amines, leading to pyrazoles, isoxazoles, or other nitrogen-containing heterocycles. The methylthio group can participate in cyclization reactions or serve as a leaving group in certain transformations, further expanding the synthetic possibilities.
The compound has also found application in the development of photoactive materials, where the aromatic-sulfur-carbonyl system contributes to specific photophysical properties. These applications leverage the electronic characteristics of the conjugated system and the tunable properties that can be achieved through systematic modification of the core structure.
Analytical Chemistry Applications
In analytical chemistry, P-(Methylthio)isobutyrophenone and its derivatives have been employed as reference standards for chromatographic method development and validation. The compound's distinct spectroscopic signature makes it useful for calibrating and optimizing various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
The sulfur atom in P-(Methylthio)isobutyrophenone provides a sensitive detection handle for techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and elemental analysis. This feature has been exploited in developing trace analysis methodologies for sulfur-containing organic compounds in complex matrices. Additionally, the compound's predictable fragmentation patterns in mass spectrometry contribute to its utility in structural elucidation studies and in the development of mass spectral libraries.
Comparative Analysis with Related Compounds
Spectroscopic Analysis and Identification
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable structural information about P-(Methylthio)isobutyrophenone through the identification of characteristic functional group absorptions. The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, typically observed around 1680-1695 cm⁻¹. This band appears at a lower frequency than typical ketones (1715-1720 cm⁻¹) due to conjugation with the aromatic ring, which reduces the bond order through resonance effects.
The aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1400 cm⁻¹ region, with the most intense absorptions typically appearing at approximately 1600 and 1475 cm⁻¹. The C-H stretching vibrations of the methyl groups (both in the isopropyl and methylthio moieties) appear in the 2980-2850 cm⁻¹ region, with the methine C-H stretching of the isopropyl group slightly higher in frequency.
A characteristic feature distinguishing P-(Methylthio)isobutyrophenone from non-sulfur analogs is the C-S stretching vibration, which appears as a weak to medium intensity band in the 700-600 cm⁻¹ region. Additionally, the out-of-plane bending vibrations of the para-substituted aromatic ring produce a characteristic pattern in the fingerprint region (900-675 cm⁻¹) that reflects the substitution pattern.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of P-(Methylthio)isobutyrophenone through detailed analysis of both proton (¹H) and carbon (¹³C) spectra. The ¹H NMR spectrum displays several characteristic signal groupings:
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A doublet at approximately 1.1-1.2 ppm (integration 6H) corresponding to the two equivalent methyl groups of the isopropyl moiety.
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A singlet at approximately 2.5 ppm (integration 3H) representing the methyl group attached to sulfur.
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A septet at approximately 3.5-3.6 ppm (integration 1H) arising from the methine proton of the isopropyl group.
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An AA'BB' pattern in the aromatic region (7.2-7.9 ppm, integration 4H total), with two sets of doublets reflecting the para-substituted phenyl ring.
The ¹³C NMR spectrum further confirms the structure with resonances for:
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The carbonyl carbon at approximately 204 ppm.
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Aromatic carbons in the 124-145 ppm region, with the ipso carbon bearing the carbonyl group and the carbon attached to the methylthio group showing characteristic chemical shifts due to their electronic environments.
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The methine carbon of the isopropyl group at approximately 35 ppm.
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The methyl carbons of the isopropyl group at approximately
19 ppm. -
The methyl carbon attached to sulfur at approximately 15 ppm.
Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide additional structural confirmation through the establishment of connectivity patterns between protons and carbons.
Mass Spectrometry
Mass spectrometry offers crucial information about the molecular weight and fragmentation pattern of P-(Methylthio)isobutyrophenone. The molecular ion peak (M⁺) appears at m/z 194, corresponding to the molecular weight. The fragmentation pattern provides structural insights through several characteristic fragment ions:
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Loss of a methyl radical from the isopropyl group leads to a fragment at m/z 179 [M-CH₃]⁺.
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Loss of an isopropyl radical produces a fragment at m/z 151 [M-C₃H₇]⁺.
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Cleavage adjacent to the carbonyl group results in fragments at m/z 137 (representing the 4-(methylthio)phenyl carbonyl cation) and m/z 43 (corresponding to the isopropyl cation).
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The 4-(methylthio)phenyl cation appears as a significant fragment at m/z 139.
These fragmentation patterns are consistent with the proposed structure and provide a fingerprint for identifying the compound in complex mixtures or confirming synthetic products. High-resolution mass spectrometry provides the exact mass measurement, which further confirms the molecular formula through comparison with the calculated exact mass of C₁₁H₁₄OS.
Theoretical Studies and Computational Analysis
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